![molecular formula C9H9ClN2O4 B033537 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide CAS No. 110952-49-3](/img/structure/B33537.png)
2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between nitrophenyl acetamide and various reagents. For example, Begunov and Valyaeva (2015) described the synthesis of new AB-type monomers for polybenzimidazoles starting from N-(4,5-dichloro-2-nitrophenyl)acetamide, demonstrating the compound's utility in polymer chemistry (Begunov & Valyaeva, 2015).
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize the molecular and crystal structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide. These analyses reveal the presence of hydrogen bonds and other non-covalent interactions, contributing to the compound's stability and reactivity (Chi et al., 2018).
Chemical Reactions and Properties
Facile synthesis methods have been developed for related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides, highlighting the versatility of nitrobenzyl acetamides in medicinal chemistry research. These methods often involve reductive cyclization, showcasing the compound's reactivity and potential for creating complex molecules (Sasiambarrena et al., 2019).
Physical Properties Analysis
The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has provided insights into the compound's physical properties. For instance, Romero and Margarita (2008) synthesized compounds characterized by FAB mass spectrometry, IR, and NMR spectroscopy, revealing the importance of intra- and intermolecular hydrogen-bonds in determining physical properties (Romero & Margarita, 2008).
Chemical Properties Analysis
The chemical properties of related compounds have been extensively studied through various reactions, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide. This research highlights the compound's potential in the synthesis of chemicals for pharmaceutical applications, demonstrating its versatile chemical properties (Vavasori, Capponi, & Ronchin, 2023).
properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-3-7(12(15)16)1-2-8(6)13/h1-3,13H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKAHCHJIYHAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CNC(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333533 |
Source
|
Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110952-49-3 |
Source
|
Record name | 2-Chloro-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110952-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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